molecular formula C15H25N5O B2491333 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1234982-50-3

3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2491333
CAS No.: 1234982-50-3
M. Wt: 291.399
InChI Key: SNVSLCBOVBYMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a synthetic heterocyclic compound of significant interest in medicinal chemistry and early-stage pharmacological research. Its molecular architecture, featuring a piperidine ring linked to a pyrimidine heterocycle, is commonly found in scaffolds designed to modulate key biological targets . Heterocyclic compounds are fundamental to drug discovery, with over 85% of all FDA-approved drugs containing these ring systems, as they are adept at interacting with enzymes and receptors through various intermolecular forces . This structural motif suggests potential for investigation in oncology, particularly given the critical role that many heterocyclic small-molecule inhibitors play in targeting signaling pathways dysregulated in cancers, such as the PI3K/AKT and MAPK pathways . Furthermore, the piperidine-pyrimidine core is a recognized pharmacophore in the development of inhibitors for kinases and other enzymes involved in inflammatory and autoimmune disease pathways . For instance, related compounds based on similar heterocyclic systems have been explored as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key signaling biomolecule that regulates immune cell differentiation, proliferation, and survival . This makes 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea a valuable research tool for scientists exploring novel therapeutic interventions in areas of high unmet medical need. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-tert-butyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-15(2,3)19-14(21)18-11-12-5-9-20(10-6-12)13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVSLCBOVBYMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Pyrimidine/Pyrazolo-Pyrimidine Urea Derivatives

Compounds such as 3-ethyl-1-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (30) and 1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (31) () share the urea-piperidine backbone but differ in substituents:

  • Core Variation : The target compound has a pyrimidin-2-yl group, whereas compounds 30/31 feature pyrazolo[1,5-a]pyrimidine cores fused with indole and morpholine groups.
  • The morpholinyl and indolyl groups in 30/31 introduce additional hydrogen-bonding sites and aromaticity, which may enhance target affinity but complicate synthesis .
Pyrido-Pyrimidinone Derivatives

The European Patent Application () describes compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , which share pyrimidine-like cores but lack urea moieties. Key differences include:

  • Core : Pyrido[1,2-a]pyrimidin-4-one vs. pyrimidin-2-yl in the target compound.
  • Substituents : Benzodioxol and piperazine groups in the patent compounds vs. tert-butyl and urea in the target. These variations influence solubility (benzodioxol is hydrophobic) and pharmacokinetic profiles .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Predicted Log Kow* Water Solubility (mg/L) Key Substituents
Target Compound ~350 (estimated) ~2.5 Moderate (urea-mediated) tert-butyl, pyrimidin-2-yl
Compound 30 () 515.32 2.19 853.4 (estimated) ethyl, indolyl, morpholinyl
2-tert-Butyl-p-cresol () 164.24 3.97 101.3 tert-butyl, methyl
Patent Compound () ~400 (estimated) >3.5 Low benzodioxol, piperazine

*Log Kow predictions based on substituent contributions (e.g., tert-butyl increases lipophilicity) .

  • Lipophilicity : The target compound’s Log Kow (~2.5) is lower than 2-tert-butyl-p-cresol (3.97) due to the hydrophilic urea group counterbalancing the tert-butyl hydrophobicity .
  • Solubility : Urea derivatives (e.g., compound 30) exhibit higher solubility than purely aromatic compounds (e.g., benzodioxol derivatives) due to hydrogen-bonding capacity .

Biological Activity

3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a synthetic compound notable for its complex structure, which includes a tert-butyl group, a pyrimidine ring, and a piperidine moiety. This unique combination of functional groups suggests potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The chemical formula for 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is C15H24N4O2C_{15}H_{24}N_{4}O_{2}. The structural features include:

  • Tert-butyl group : Provides hydrophobic characteristics.
  • Pyrimidine ring : Known for its role in various biological activities.
  • Piperidine moiety : Often involved in receptor interactions.
  • Urea functional group : Enhances hydrogen bonding capabilities.

Preliminary studies indicate that 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea may modulate cellular processes through interactions with specific receptors or enzymes. The urea group is particularly significant as it can engage in hydrogen bonding, potentially influencing enzyme activity and receptor binding affinity.

In Vitro Studies

Research has shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory and neuroprotective effects. For instance, related compounds have been tested for their ability to inhibit inflammatory pathways, suggesting that 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea may also possess similar properties.

Comparative Analysis

The following table outlines structural analogs and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
1-(pyridin-2-yl)piperidin-4-oneContains piperidine and pyridine moietiesNeuroprotective effects
4-(imidazo[1,2-a]pyridin-3-yl)pyrimidineCombines imidazole and pyrimidine ringsKinase inhibition; potential anti-cancer properties
2-(piperidin-4-yloxy)-5-methylpyrimidineFeatures piperidine and methylated pyrimidineExplored for anti-inflammatory activity

This comparative analysis highlights the unique structural aspects of 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea that may confer distinct biological activities not present in other similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, often involving nucleophilic substitution or cross-coupling strategies. A representative protocol involves:

  • Step 1 : Preparation of the piperidin-4-ylmethyl intermediate (e.g., 1-(pyrimidin-2-yl)piperidin-4-ol) through nucleophilic aromatic substitution.
  • Step 2 : Reaction with tert-butyl isocyanate under anhydrous conditions (e.g., dichloromethane or DMF) at 0–25°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, gradient elution with hexanes/EtOAc) or recrystallization .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–25°CHigher temperatures may lead to side reactions
SolventAnhydrous DMF or CH₂Cl₂Polar aprotic solvents enhance reactivity
CatalystDMAP or EDCIAccelerates urea bond formation
Reaction Time12–24 hoursLonger durations improve conversion

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.2–1.4 ppm, singlet) and pyrimidinyl protons (δ ~8.3–8.8 ppm, doublets) confirm structural motifs .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₉H₂₈N₆O).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Q. Example NMR Data :

Proton GroupChemical Shift (δ, ppm)Multiplicity
tert-butyl1.28Singlet
Pyrimidinyl H8.42Doublet (J = 5.1 Hz)
Piperidinyl CH₂3.15–3.45Multiplet

Q. What safety precautions are critical when handling this compound in the lab?

  • Respiratory Protection : Use N95 masks or fume hoods to avoid inhalation of fine particles .
  • Gloves/Skin Protection : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure.
  • Eye Protection : Goggles compliant with ANSI Z87.1 standards.
  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are used to evaluate its efficacy?

The urea moiety and pyrimidine ring enable hydrogen bonding and π-π stacking with enzymes/receptors. Common assays include:

  • Kinetic Inhibition Studies : Measure IC₅₀ values using fluorescence-based assays (e.g., Förster resonance energy transfer) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like kinases or GPCRs .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and target modulation (Western blotting for phosphorylation status) .

Q. Example Enzyme Inhibition Data :

Target EnzymeIC₅₀ (µM)Assay Type
Soluble Epoxide Hydrolase0.45 ± 0.12Fluorescence displacement
Tyrosine Kinase2.7 ± 0.8Radioactive phosphate uptake

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/pentane). Refine structures using SHELXL .
  • Key Metrics :
    • R-factor : <0.05 for high-resolution data (≤1.0 Å).
    • Torsion Angles : Confirm spatial arrangement of the piperidinylmethyl group .

Q. Example Crystallographic Parameters :

ParameterValue
Space GroupP2₁2₁2₁
Unit Cell (Å)a=8.42, b=10.35, c=12.78
Resolution0.98 Å

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Variable Factors :

    FactorImpactMitigation Strategy
    Assay Conditions (pH, Temp)Alters compound protonation/activityStandardize protocols (e.g., pH 7.4, 37°C)
    Cell Line VariabilityGenetic differences affect responseUse isogenic cell lines
    SolubilityDMSO concentration >0.1% may inhibit targetsOptimize vehicle controls
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate:
    • LogP : ~2.8 (moderate lipophilicity).
    • BBB Permeability : Low (due to urea’s polarity).
    • CYP450 Inhibition : Risk of off-target effects with CYP3A4 .

Q. Key Computational Results :

PropertyPredicted Value
Molecular Weight356.46 g/mol
H-bond Donors2
Rotatable Bonds5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.